molecular formula C19H21N3O2S3 B3212819 4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole CAS No. 1105237-49-7

4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole

Cat. No.: B3212819
CAS No.: 1105237-49-7
M. Wt: 419.6
InChI Key: NNZNFFXEFJHNDN-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule is built around a central thiazole ring, which is substituted at the 2-position with a piperazinylmethyl group and at the 4-position with a thiophene ring. The piperazine nitrogen is further functionalized with a tosyl (p-toluenesulfonyl) group, a structural motif known to influence the molecule's physicochemical properties and biological interactions. While specific biological data for this compound is not available, its core structure is closely related to other patented thiazole derivatives reported to possess valuable therapeutic properties. Thiazole compounds with similar architectures have been investigated for a range of applications, including use as cytotoxic agents in oncology research, angiogenesis inhibitors, and treatments for chronic inflammatory conditions . The structural combination of the thiazole and thiophene heterocycles, linked via a piperazine scaffold, is a common feature in modern drug discovery efforts. Researchers may find this compound particularly useful as a key intermediate or building block for synthesizing more complex molecules, or as a reference standard in structure-activity relationship (SAR) studies aimed at developing novel enzyme or receptor modulators. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]-4-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S3/c1-15-4-6-16(7-5-15)27(23,24)22-10-8-21(9-11-22)13-19-20-17(14-26-19)18-3-2-12-25-18/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZNFFXEFJHNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Tosylpiperazine Moiety: The tosylpiperazine group can be attached through a nucleophilic substitution reaction, where the piperazine nitrogen attacks a tosyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as sodium azide or primary amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Compounds containing thiazole and thiophene structures have been investigated for their anticancer properties. For instance, derivatives of thiazole have shown activity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
    • A study highlighted the synthesis of thiazole derivatives that exhibited significant cytotoxicity against cancer cells, suggesting that 4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole could be a candidate for further development in cancer therapeutics .
  • Antimicrobial Activity :
    • Thiazole derivatives have demonstrated antimicrobial properties against a range of pathogens. The modification of the piperazine ring can enhance the antibacterial activity by improving membrane permeability and binding affinity to bacterial targets .
    • Research indicates that similar compounds with thiophene and thiazole functionalities can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
  • Neuropharmacological Effects :
    • The piperazine component is known for its neuroactive properties, which may contribute to the compound's potential as an anxiolytic or antidepressant agent. Studies on related piperazine derivatives have shown promise in modulating neurotransmitter systems .
    • Investigations into the mechanisms of action suggest that these compounds may interact with serotonin and dopamine receptors, leading to behavioral changes in animal models.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Condensation Reactions :
    • The initial step often involves the condensation of thiophene derivatives with thiazole precursors under acidic or basic conditions.
  • Piperazine Functionalization :
    • Subsequent reactions introduce the piperazine moiety through nucleophilic substitution or coupling reactions, often utilizing sulfonyl chlorides to facilitate the formation of the tosyl group .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

  • Cytotoxicity Studies :
    • A series of thiazole derivatives were synthesized and tested against various cancer cell lines, revealing that modifications at the piperazine position significantly influenced their cytotoxicity .
  • Antimicrobial Testing :
    • Research involving thiazole-piperazine hybrids demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria . These findings support further exploration into the structure-activity relationships (SAR) of such compounds.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The presence of the tosylpiperazine moiety suggests potential interactions with neurotransmitter receptors or ion channels, which could modulate neuronal activity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs are compared in Table 1, highlighting substituents, biological activities, and synthesis methods.

Table 1: Comparison of Structural Analogs

Compound Name Substituents Biological Activity Synthesis Method Structural Features Reference
Target Compound 4-Thiophen-2-yl, 2-(4-tosylpiperazinylmethyl) Not explicitly reported (inferred) Likely multi-step alkylation Planar thiazole with flexible tosyl group N/A
9c (from ) Benzodiazolylphenoxymethyl, 4-bromophenylthiazole Anticancer (docking studies) Click chemistry Active-site docking (similar to acarbose)
35a (from ) Thiazolin-4-one with ethyl carboxylate Cytotoxic (HepG2, MCF-7 cells) Reaction with α-halogenated carbonyls Pyridine-thiazole hybrid
2e, 2g, 2i (from ) 4-(Trifluoromethyl)phenylthiazole AChE inhibition (π–π interactions) Unspecified Trifluoromethyl enhances lipophilicity
4, 5 (from ) 4-Chloro/fluorophenyl, fluorophenyltriazolylpyrazolyl Not reported Crystallized from DMF Isostructural, triclinic symmetry

Key Differentiators of the Target Compound

  • Tosylpiperazine Group : Unlike aryl-substituted analogs, the tosylpiperazine moiety may improve solubility and enable interactions with sulfhydryl or amine groups in biological targets.
  • Thiophene vs.

Biological Activity

The compound 4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole represents a novel class of thiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of anticancer and neuroprotective agents. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a thiazole ring linked to a thiophene moiety and a piperazine derivative, which is essential for its biological activity.

Anticancer Activity

Recent studies have indicated that thiazole-thiophene hybrids exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The following table summarizes key findings from recent research:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-714.6 ± 0.8Inhibition of Rab7b protein
Compound A (Cisplatin)MCF-713.6 ± 0.9DNA cross-linking agent
Compound BHeLa20.5 ± 1.0Induction of apoptosis

The compound demonstrated an IC50 value of 14.6 µM , comparable to that of Cisplatin, suggesting it may serve as a promising lead compound in anticancer drug development .

Neuroprotective Activity

In addition to its anticancer properties, compounds similar to This compound have shown potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves inhibiting the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

A recent study reported that derivatives containing a thiazole core exhibited strong inhibitory activity against acetylcholinesterase with IC50 values as low as 2.7 µM , indicating their potential utility in treating cognitive decline associated with Alzheimer's disease .

Study 1: Antitumor Activity Evaluation

In a systematic evaluation of synthesized thiazole derivatives, including our compound of interest, researchers conducted an MTT assay to assess cytotoxicity against MCF-7 cells. The results indicated that the compound effectively inhibited cell proliferation through modulation of key signaling pathways associated with cancer cell survival.

Study 2: Molecular Docking Studies

Molecular docking studies were performed to elucidate the binding interactions between This compound and the active site of the Rab7b protein. The docking results suggested a favorable binding affinity, supporting the hypothesis that this compound could disrupt the function of proteins involved in cancer cell differentiation and survival .

Q & A

Q. What are the optimized synthetic routes for 4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including thiazole ring formation and subsequent functionalization. Key steps include:
  • Thiazole formation : Using α-haloketones and thiourea under acidic/basic conditions (e.g., acetic acid or KOH) to form the core thiazole structure .

  • Tosylation and piperazine coupling : Reaction with 4-tosylpiperazine under reflux in solvents like DMF or dichloromethane, with bases such as K₂CO₃ to facilitate nucleophilic substitution .

  • Optimization : Yields improve with controlled temperatures (70–100°C), anhydrous conditions, and catalysts like triethylamine. For example, reports 39–99% yields depending on solvent polarity and catalyst choice .

  • Critical factors : Solvent polarity (DMF enhances reactivity), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine coupling) .

    • Table 1 : Representative Synthetic Conditions and Yields
StepSolventCatalystTemp (°C)Yield (%)Reference
Thiazole formationEtOHH₂SO₄8065–75
TosylationDCMK₂CO₃2585
Piperazine couplingDMFEt₃N10039–99

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., thiophenyl protons at δ 7.2–7.4 ppm, tosyl methyl at δ 2.4 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=S stretch at 680–720 cm⁻¹, SO₂ asymmetric stretch at 1350 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 447.1) .
  • HPLC : Assesses purity (>98% in ) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer :
  • Substituent effects : shows that replacing the methylthio group in analogous compounds with electron-withdrawing groups (e.g., -Cl) increases antimicrobial activity by 30% .
  • Piperazine modifications : Adding fluorophenyl groups (as in ) enhances blood-brain barrier penetration for CNS targets .
  • Thiophene substitution : demonstrates that thiophen-3-yl derivatives improve anticancer activity (IC₅₀ = 2.5 µM vs. HeLa cells) compared to thiophen-2-yl analogs .
  • Key SAR parameters : LogP (target ~3.5 for bioavailability), polar surface area (<90 Ų for membrane permeability) .

Q. What computational methods are employed to predict binding interactions, and how do they compare with experimental data?

  • Methodological Answer :
  • Molecular docking : Used to model interactions with targets like α-glucosidase () or kinase inhibitors. Docking scores correlate with IC₅₀ values (e.g., ΔG = -9.2 kcal/mol vs. experimental IC₅₀ = 1.8 µM) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) and reactive sites. validates NMR chemical shifts via DFT/B3LYP/6-31G(d) calculations with <5% error .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) for lead optimization .

Q. How to address contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Experimental variables : Differences in cell lines (e.g., HeLa vs. MCF-7 in vs. 15) or assay protocols (MTT vs. resazurin) can skew results. Standardize protocols using CLSI guidelines .
  • Solubility effects : Low aqueous solubility (logS = -4.2) may reduce in vitro activity. Use DMSO stocks <0.1% to avoid cytotoxicity .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for anticancer assays) to mitigate batch variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole
Reactant of Route 2
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4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole

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